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Compound of Interest

Compound Name: 4-Ethoxy-2-hydroxybenzaldehyde

Cat. No.: B112624

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Ethoxysalicylaldehyde (also known as 4-ethoxy-2-hydroxybenzaldehyde), a valuable building
block in organic synthesis. This document outlines the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental
protocols for acquiring such spectra.

Chemical Structure and Properties

e |[UPAC Name: 4-Ethoxy-2-hydroxybenzaldehyde

Synonyms: 4-Ethoxysalicylaldehyde

CAS Number: 43057-77-8[1]

Molecular Formula: CoH1003[1]

Molecular Weight: 166.17 g/mol [1]

Structure:

Spectroscopic Data
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The following tables summarize the anticipated spectroscopic data for 4-Ethoxysalicylaldehyde
based on typical values for similarly substituted aromatic aldehydes.

'H NMR (Proton Nuclear Magnetic Resonance)

Spectroscopy
Table 1: Predicted 'H NMR Data for 4-Ethoxysalicylaldehyde

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~11.0 S 1H -OH (phenolic)
~9.7 S 1H -CHO (aldehyde)
~7.4 d 1H Ar-H (H6)
~6.5 dd 1H Ar-H (H5)
~6.4 d 1H Ar-H (H3)
~4.1 q 2H -OCH2CHs
~1.4 t 3H -OCH2CHs

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the
solvent and experimental conditions.

3C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

Table 2: Predicted 13C NMR Data for 4-Ethoxysalicylaldehyde
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Chemical Shift (8) ppm Assighment
~190 -CHO (aldehyde)
~165 C4 (C-OEv)

~162 C2 (C-OH)

~133 C6

~115 Ci

~108 C5

~102 C3

~64 -OCH2CHs

~14 -OCH2CHs

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the
solvent and experimental conditions.

IR (Infrared) Spectroscopy

Table 3: Expected IR Absorption Bands for 4-Ethoxysalicylaldehyde

Wavenumber (cm~—2) Intensity Assignment

3400 - 3200 Broad O-H stretch (phenolic)
2980 - 2850 Medium C-H stretch (aliphatic)
2850 - 2750 Medium C-H stretch (aldehyde)
1680 - 1650 Strong C=0 stretch (aldehyde)
1600 - 1450 Medium C=C stretch (aromatic)
1280 - 1200 Strong C-O stretch (aryl ether)

Note: The exact positions of the peaks can be influenced by the sample preparation method
(e.g., KBr pellet, thin film).

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

MS (Mass Spectrometry)

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Ethoxysalicylaldehyde

m/z Possible Fragment lon
166 [M]* (Molecular ion)

138 M- COJ*

137 [M - CHOJ*

123 [M - C2HsO]*

110 [M - C2Ha - COJ*

95 [M - C2HsO - COJ*

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols
NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethoxysalicylaldehyde in 0.5-0.7
mL of a deuterated solvent (e.g., CDCls, DMSO-ds).

e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
= 0.00 ppm).

o Data Acquisition: Acquire the *H and 3C NMR spectra on a spectrometer operating at a
suitable frequency (e.g., 400 MHz for *H). For 13C NMR, a proton-decoupled spectrum is
typically acquired.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

IR Spectroscopy (KBr Pellet Method)

o Sample Preparation: Grind 1-2 mg of 4-Ethoxysalicylaldehyde with approximately 100-200
mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle
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until a fine, homogeneous powder is obtained.

» Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,
transparent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
acquire the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 4-Ethoxysalicylaldehyde in a volatile
organic solvent (e.g., dichloromethane, ethyl acetate).

e GC Conditions: Use a suitable capillary column (e.g., HP-5MS). Set an appropriate
temperature program for the oven, starting at a lower temperature and ramping up to a
higher temperature to ensure good separation.

o MS Conditions: Operate the mass spectrometer in electron ionization (El) mode. Set the
mass range to scan over a suitable range (e.g., m/z 40-400).

o Data Analysis: Analyze the resulting chromatogram to determine the retention time of the
compound and the mass spectrum of the corresponding peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 4-Ethoxysalicylaldehyde.
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Workflow for Spectroscopic Analysis of 4-Ethoxysalicylaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 4-Ethoxysalicylaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112624#spectroscopic-data-of-4-
ethoxysalicylaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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